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Compound of Interest

Compound Name: N-(2-Chloroethyl)benzamide

CAS No.: 26385-07-9

Cat. No.: B1582378 Get Quote

H

ClNO Molecular Weight: 183.63 g/mol [1][2]

Executive Summary
N-(2-Chloroethyl)benzamide is a critical intermediate in medicinal chemistry, frequently

utilized in the synthesis of nitrogen mustard derivatives and oxazoline heterocycles. Its

structural integrity is defined by the stability of the benzamide core and the reactivity of the alkyl

chloride tail.

This technical guide provides a definitive reference for the spectral identification of N-(2-
Chloroethyl)benzamide. Unlike generic databases, this document correlates spectral features

directly to structural moieties, establishing a self-validating analytical workflow for researchers

engaged in drug development and synthetic optimization.

Structural Context & Synthesis[3][4][5][6][7]
To understand the spectral impurities often found with this compound, one must understand its

genesis. The standard synthesis involves the Schotten-Baumann reaction or direct acylation.

Precursors: Benzoyl chloride + 2-Chloroethylamine hydrochloride.
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Key Impurities: Benzoic acid (hydrolysis product), N-(2-hydroxyethyl)benzamide (if

conditions are too basic/aqueous).

Physical State: White crystalline solid.

Melting Point: 103–106 °C .

Mass Spectrometry (MS) Analysis[9][10][11][12][13]
Mass spectrometry provides the primary "fingerprint" for this molecule, characterized by the

distinct chlorine isotopic cluster.

Fragmentation Logic
The Electron Ionization (EI) spectrum is dominated by alpha-cleavage adjacent to the carbonyl

group. The stability of the benzoyl cation renders it the base peak, suppressing the intensity of

the molecular ion.
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Fragmentation Pathway Diagram
The following diagram illustrates the decay of the parent ion into its primary diagnostic

fragments.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion
[M]+ m/z 183/185
(Radical Cation)

Base Peak
[Ph-CO]+ m/z 105

(Acylium Ion)

α-Cleavage
(Loss of Amine side chain)

Neutral Loss
[•NH-CH2-CH2-Cl]

Phenyl Cation
[Ph]+ m/z 77

Inductive Cleavage
(-28 amu)

Neutral Loss
[CO]

Click to download full resolution via product page

Figure 1: EI-MS Fragmentation pathway showing the genesis of the base peak (m/z 105) and

phenyl cation.

Infrared Spectroscopy (FT-IR)
IR analysis serves as a rapid functional group validation tool. The presence of the Amide I/II

bands and the absence of a broad O-H stretch (indicative of the hydrolyzed benzoic acid

impurity) are the critical quality checks.
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Frequency (cm

)
Vibration Mode

Structural
Assignment

Notes

3300 N-H Stretch Secondary Amide
Sharp band; distinct

from broad O-H.

3060 C-H Stretch Aromatic Ring Weak intensity.

1635 C=O Stretch Amide I

Strongest band;

diagnostic for amide

backbone.

1540 N-H Bend Amide II

Combined N-H

bending and C-N

stretching.

710, 690 C-H Bend
Mono-substituted

Benzene

"OoP" (Out of Plane)

bending; confirms

mono-substitution.

Nuclear Magnetic Resonance (NMR)[6][10][13]
NMR provides the definitive structural proof. The data below assumes a solvent of CDCl

at 400 MHz.

H NMR Data Assignments
The ethylene linker protons often appear as a tight multiplet or two distinct triplets depending

on the resolution and concentration.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(

ppm)

Multiplicity Integration Assignment
Coupling (

)

7.78 - 7.80 Doublet (d) 2H
Ortho-Ar (H2,

H6) Hz

7.48 - 7.52 Triplet (t) 1H Para-Ar (H4) Hz

7.40 - 7.45 Triplet (t) 2H Meta-Ar (H3, H5) Hz

6.70 - 6.85 Broad Singlet 1H N-H

Exchangeable

with D

O

3.78 Triplet (t) 2H
CH

-Cl

Deshielded by

Chlorine

3.72 Multiplet (q/t) 2H
CH

-N

Coupled to NH

and CH

-Cl

Note on Ethylene Linker: While often reported as two triplets, the CH

-N and CH

-Cl signals are chemically similar and may overlap (forming an AA'BB' system) in lower-field
instruments .

C NMR Data Assignments
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127.1 CH (Ar) Ortho-carbons

43.8 CH
CH

-Cl

41.6 CH
CH

-N

NMR Assignment Workflow
The following logic flow ensures accurate peak assignment and impurity detection.

Sample in CDCl3 Run 1H Scan

Region 7.4-7.8 ppm
Integrate to 5H

Region 3.7-3.8 ppm
Check for 2 distinct
multiplets (4H total)

Identify Broad Singlet
~6.7 ppm

Confirm Structure

D2O Shake TestIf ambiguous
Peak Disappears

Click to download full resolution via product page

Figure 2: Step-by-step logic for validating the 1H NMR spectrum of N-(2-
Chloroethyl)benzamide.

Experimental Protocols
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To replicate the spectral data above, strictly adhere to these preparation protocols.

NMR Sample Preparation
Solvent: Use CDCl

(99.8% D) with 0.03% TMS as an internal standard.

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a

cotton plug into the NMR tube.

Acquisition: Standard proton parameters (pulse width 30°, relaxation delay 1s, 16 scans).

IR Sample Preparation (ATR Method)
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid

moisture absorption (which obscures the NH region).

Procedure: Place ~2 mg of solid crystal onto the diamond crystal. Apply high pressure to

ensure contact.

Background: Collect background spectrum of air before sample application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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